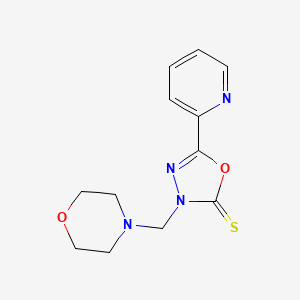

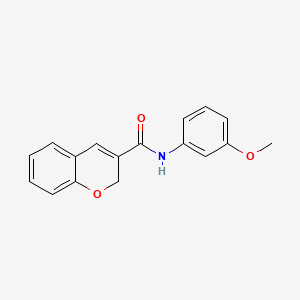

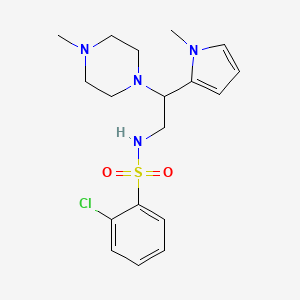

![molecular formula C19H24N4O2 B2685380 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2379950-68-0](/img/structure/B2685380.png)

3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is complex, involving a piperidine ring and a quinazolin-4-one moiety.Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

One study explored the metabolism and disposition of linagliptin, a dipeptidyl peptidase-4 inhibitor closely related to quinazolin-4-one derivatives, highlighting its pharmacokinetics and metabolism in humans. Linagliptin shows significant fecal excretion, with its unchanged form being the most abundant species, indicating its stability and metabolic profile in biological systems (Blech et al., 2010).

Antifungal and Antimicrobial Applications

Quinazolinone derivatives have been studied for their antifungal and antimicrobial properties. One study synthesized quinazolin-4-one derivatives and evaluated their antifungal activities, showcasing their potential as antimicrobial agents (Shivan & Holla, 2011). Another investigation focused on the antibacterial activity of new quinazolinone derivatives against methicillin and quinolone-resistant Staphylococcus aureus, further underlining the potential of these compounds in combating drug-resistant bacterial infections (Patel, 2020).

Antitumor and Anticancer Research

Quinazolinone derivatives have also shown promise in antitumor and anticancer research. A study on the synthesis, analysis of molecular and crystal structures, and estimation of biological properties of a specific quinazolin-4-one derivative highlighted its potential as an antimicrobial and antiviral drug (Vaksler et al., 2023). Another research project synthesized and evaluated the antitumor activities of novel quinazolinone derivatives based on the HER_2 receptor, demonstrating significant antitumor activities and suggesting a pathway for developing effective cancer therapeutics (Zhi-qian, 2015).

Herbicidal and Agricultural Applications

In the agricultural sector, quinazolin-4-one derivatives were synthesized for herbicidal evaluation, showing high levels of phytotoxicity against model plants. This indicates their potential as a new class of herbicides, offering an alternative for controlling weed growth in crops (Aibibuli et al., 2012).

Mécanisme D'action

Target of Action

It is suggested that it might be a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.

Mode of Action

As a potential cereblon ligand, it might interact with cereblon, leading to changes in protein homeostasis and cell cycle regulation .

Biochemical Pathways

As a potential cereblon ligand, it might influence the ubiquitin-proteasome system, which is involved in protein degradation .

Result of Action

As a potential cereblon ligand, it might lead to changes in protein homeostasis and cell cycle regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Orientations Futures

Propriétés

IUPAC Name |

3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18-17(6-3-9-20-18)22-10-7-14(8-11-22)12-23-13-21-16-5-2-1-4-15(16)19(23)25/h1-2,4-5,13-14,17H,3,6-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHCWGYAYCKSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

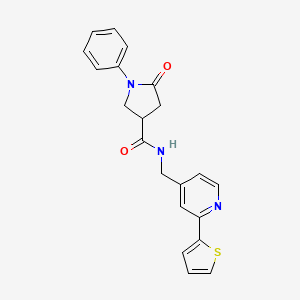

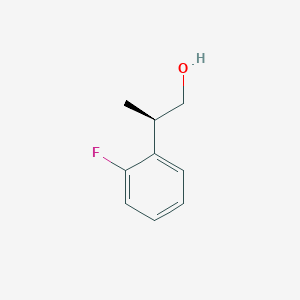

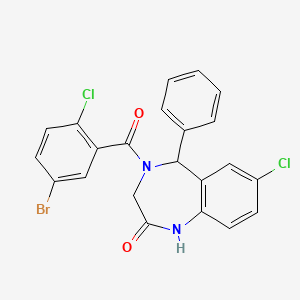

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

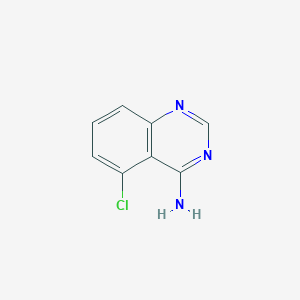

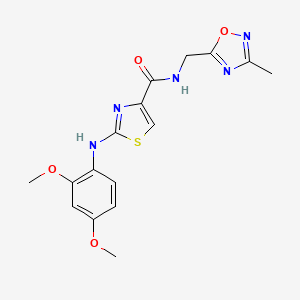

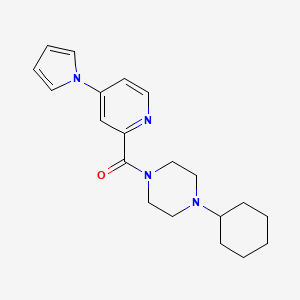

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)